Hexafluoropropylene oxide

Catalog No.
S595750
CAS No.
428-59-1
M.F
C3F6O
M. Wt
166.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexafluoropropylene oxide

CAS Number

428-59-1

Product Name

Hexafluoropropylene oxide

IUPAC Name

2,2,3-trifluoro-3-(trifluoromethyl)oxirane

Molecular Formula

C3F6O

Molecular Weight

166.02 g/mol

InChI

InChI=1S/C3F6O/c4-1(2(5,6)7)3(8,9)10-1

InChI Key

PGFXOWRDDHCDTE-UHFFFAOYSA-N

SMILES

C1(C(O1)(F)F)(C(F)(F)F)F

Synonyms

fomblin Y 04, fomblin Y-04

Canonical SMILES

C1(C(O1)(F)F)(C(F)(F)F)F

Synthesis and Production

Hexafluoropropylene oxide (HFPO) research focuses heavily on its synthesis and production methods. Studies investigate different catalysts and reaction conditions to improve selectivity and efficiency in its production. One such study explored the use of silver-impregnated gamma-alumina (Ag/γ-Al2O3) catalysts for HFPO synthesis, achieving a selectivity of 41.8% []. Further research investigates the influence of various parameters like catalyst type, solvent, temperature, and pressure on the synthesis process [].

Oligomerization and Polymerization

Another area of research explores the oligomerization and polymerization of HFPO. Scientists investigate the formation of larger molecules (oligomers and polymers) from HFPO units. This research focuses on identifying suitable catalysts and solvents to control the reaction and obtain desired properties in the final product. Studies suggest that the type of amine catalyst and solvent significantly influence the oligomerization process, with temperature and pressure having a lesser impact []. Additionally, research explores the potential of HFPO oligomers as precursors for various fluorinated materials with unique chemical and thermal resistance properties [].

Hexafluoropropylene oxide is a colorless, odorless gas that serves as an important intermediate in industrial organofluorine chemistry. It is the epoxide of hexafluoropropylene and is primarily utilized as a monomer for the synthesis of fluoropolymers. This compound is produced through the oxidation of hexafluoropropylene, commonly using oxygen or other oxidants. Major manufacturers include DuPont and 3M, who use hexafluoropropylene oxide as a precursor for various applications, including lubricants like Krytox .

  • Polymerization: In the presence of fluoride catalysts, hexafluoropropylene oxide can polymerize to form perfluorinated polyethers. The reaction involves nucleophilic attack at the central carbon atom, leading to the formation of perfluoropropoxide anions that further react with additional monomers .
  • Thermolysis: When heated above 150 °C, hexafluoropropylene oxide decomposes into trifluoroacetyl fluoride and difluorocarbene. This reaction can be represented as:
    CF3CFCF2OCF3C O F+CF2\text{CF}_3\text{CFCF}_2\text{O}\rightarrow \text{CF}_3\text{C O F}+\text{CF}_2
  • Isomerization: In the presence of Lewis acids, hexafluoropropylene oxide can rearrange to form hexafluoroacetone. This rearrangement may occur during storage if not properly managed .
  • Methanolysis: The compound can react with methanol to yield methyl trifluoropyruvate, which is useful in organic synthesis:
    CF3CFCF2O+2MeOHCF3C O CO2Me+MeF+2HF\text{CF}_3\text{CFCF}_2\text{O}+2\text{MeOH}\rightarrow \text{CF}_3\text{C O CO}_2\text{Me}+\text{MeF}+2\text{HF}

Hexafluoropropylene oxide is synthesized by oxidizing hexafluoropropylene with oxygen. The process typically involves treating the reaction product to remove impurities such as unreacted hexafluoropropylene, water, hydrogen fluoride, and other byproducts . Various methods have been developed to enhance yield and purity, including utilizing adsorbents like activated carbon during purification processes .

Hexafluoropropylene oxide has diverse applications:

  • Fluoropolymers: It serves as a key monomer in the production of fluorinated polymers used in coatings, seals, and lubricants.
  • Organic Synthesis: It is utilized in synthesizing various organofluorine compounds and intermediates.
  • Chemical Reagents: Hexafluoropropylene oxide can be transformed into other useful chemicals through various reactions such as methanolysis and ring-opening reactions .

Studies have indicated that hexafluoropropylene oxide interacts readily with nucleophiles due to its epoxide structure. This allows for various derivatives to be formed through ring-opening reactions. Additionally, interactions with Lewis acids lead to isomerization products such as hexafluoroacetone or pentafluoropropionyl fluoride . Research has also explored its reactivity with thiophenol and other compounds to create thioesters and other derivatives .

Hexafluoropropylene oxide shares similarities with several other fluorinated compounds. Here are some notable comparisons:

CompoundDescriptionUnique Features
HexafluoroacetoneA fluorinated ketone used in various chemical synthesesMore stable than hexafluoropropylene oxide
Perfluoroalkyl ethersUsed in lubricants and surfactantsOften more stable but less reactive than HFPO
Trifluoroacetyl fluorideA reactive acyl fluoride used in organic synthesisMore reactive than HFPO; often used in acylation
Perfluoroacetic acidA strong acid used in organic reactionsHighly corrosive; different reactivity profile

Hexafluoropropylene oxide stands out due to its unique epoxide structure that allows for specific polymerization and nucleophilic reactions while being a precursor for various fluorinated materials .

Hexafluoropropylene oxide (HFPO) was first synthesized in the 1950s through the oxidation of hexafluoropropylene (HFP), a fluorinated alkene. Early methods employed halogen-based oxidants like sodium hypochlorite in biphasic systems to achieve epoxidation, but these processes faced challenges in yield and selectivity. Breakthroughs in the 1960s, such as the development of pressure-driven oxidation with oxygen, improved efficiency and scalability. By the 1970s, industrial production methods were standardized, with companies like DuPont (now Chemours) and 3M pioneering large-scale applications.

HFPO’s commercial viability surged with its adoption in perfluoropolyether (PFPE) lubricants, such as DuPont’s Krytox™, which became critical for aerospace and automotive systems due to their non-flammability and thermal resilience. The compound’s role expanded further in the 21st century as a replacement for phased-out perfluorooctanoic acid (PFOA) in fluoropolymer manufacturing.

Significance in Organofluorine Chemistry

HFPO is a linchpin in synthesizing fluorinated compounds, owing to its reactive epoxide ring and trifluoromethyl groups. Key applications include:

  • Fluoropolymer Production: HFPO serves as a monomer for polytetrafluoroethylene (PTFE) and perfluoroalkoxy (PFA) resins, which are essential for semiconductor manufacturing and chemical processing equipment.
  • Specialty Intermediates: Nucleophilic ring-opening reactions yield derivatives like pentafluoropropionyl fluoride (PPF) and hexafluoroacetone (HFA), which are precursors for pharmaceuticals and agrochemicals.
  • Lubricants and Coatings: Polymerization of HFPO produces PFPEs, which outperform hydrocarbons in extreme environments.

Its unique electronic structure—characterized by strong carbon-fluorine bonds and electron-deficient epoxide oxygen—enables tailored reactivity, making HFPO indispensable for designing advanced fluorinated materials.

Classification Within Perfluorinated Compounds

HFPO belongs to the perfluoroalkyl ethers (PFAEs), a subclass of per- and polyfluoroalkyl substances (PFAS) distinguished by ether linkages in their carbon-fluorine backbone. Unlike linear PFAS such as PFOA, HFPO’s cyclic structure and ether groups reduce bioaccumulation potential while retaining desirable physicochemical properties.

PropertyHFPOPFOA
StructureCyclic etherLinear carboxylic acid
PersistenceModerateHigh
Primary UseFluoropolymer synthesisSurfactant
Environmental MobilityLowHigh

This structural distinction positions HFPO as a "shorter-chain" alternative in regulatory frameworks targeting PFAS phase-outs.

Industrial Evolution and Market Significance

The global HFPO market has grown steadily, driven by demand for fluoropolymers in electronics, energy, and automotive sectors. Valued at $350 million in 2024, projections estimate a compound annual growth rate (CAGR) of 6.5%, reaching $600 million by 2033.

Key Market Drivers:

  • Electronics Expansion: Fluoropolymers derived from HFPO are critical for insulating materials in 5G infrastructure and electric vehicle components.
  • Sustainability Shifts: Regulatory bans on PFOA have accelerated HFPO adoption, with manufacturers like Chemours investing in closed-loop systems to minimize emissions.
  • Regional Production: Asia-Pacific dominates manufacturing, accounting for 45% of global output, while North America leads in R&D for military and aerospace applications.
RegionMarket Share (2024)Growth Focus
Asia-Pacific45%Industrial fluoropolymers
North America30%High-performance lubes
Europe20%Green chemistry R&D

Recent innovations, such as HFPO-based refrigerants with low global warming potential (GWP), underscore its role in sustainable industrial transitions.

Hexafluoropropylene oxide is a fluorinated organic compound with the molecular formula C₃F₆O [1]. The compound features a three-membered epoxide ring with trifluoromethyl (CF₃) and fluorine (F) substituents, creating a unique structural arrangement that influences its chemical behavior [2]. The molecular structure consists of a strained three-membered epoxide ring with perfluorinated substituents, which contributes to its high reactivity in certain chemical environments [3].

The bond lengths in hexafluoropropylene oxide follow typical patterns for fluorinated compounds: carbon-fluorine (C-F) bonds range from 1.32 to 1.38 Å, carbon-carbon (C-C) bonds measure between 1.46 and 1.54 Å, and carbon-oxygen (C-O) bonds span 1.42 to 1.46 Å [4]. The bond angles reflect the strained nature of the epoxide ring, with the C-O-C angle measuring approximately 60°, while F-C-F and C-C-F angles are approximately 108° and 110°, respectively [5].

The molecular geometry around the carbon atoms exhibits a distorted tetrahedral arrangement due to the influence of the electronegative fluorine atoms and the constraints of the three-membered ring [6]. Hexafluoropropylene oxide belongs to the C₁ point group, indicating the absence of symmetry elements [7]. The compound possesses a dipole moment of approximately 1.8-2.0 Debye, which influences its interactions with other molecules [8].

At the electronic level, the molecular orbitals of hexafluoropropylene oxide show significant π-character in the carbon-oxygen bonds of the epoxide ring [9]. The highly electronegative fluorine atoms create electron-deficient carbon centers, which contributes to the compound's reactivity profile, particularly toward nucleophilic attack [10] [11].

Physical Constants and State Properties

Hexafluoropropylene oxide is a colorless gas under standard conditions, with distinct physical properties that determine its behavior in various applications [1] [3]. The following table summarizes the key physical constants and state properties of this compound:

PropertyValue
Chemical FormulaC₃F₆O
Molecular Weight166.02 g/mol
AppearanceColorless gas
Density (25°C)1300 kg/m³ (1.3 g/cm³)
Melting Point-144°C (129 K)
Boiling Point (1 atm)-27°C (-17°F)
Critical Temperature86°C (186.8°F)
Critical Pressure2896 kPa (420 psia)
Critical Density0.59 g/cm³
Vapor Pressure (25°C)660-682 kPa (96-98.9 psia)
Water Solubility (22.7°C)16.3 μg/L
LogP (25°C)1.72
Flammability LimitsNone

These physical properties highlight the volatile nature of hexafluoropropylene oxide and its behavior as a pressurized liquid when stored [2] [4]. The compound's low boiling point and high vapor pressure at room temperature necessitate special handling and storage considerations [5].

Thermodynamic Parameters

The thermodynamic parameters of hexafluoropropylene oxide provide crucial information about its energetic properties and behavior under various conditions [6]. These parameters are essential for understanding the compound's stability, reactivity, and phase behavior [7].

ParameterValueSource
Standard Gibbs Free Energy of Formation (ΔfG°)-1235.70 kJ/molJoback Calculated Property
Enthalpy of Formation (ΔfH° gas)-1339.72 kJ/molJoback Calculated Property
Enthalpy of Fusion (ΔfusH°)9.18 kJ/molJoback Calculated Property
Enthalpy of Vaporization (ΔvapH°)17.89 kJ/molJoback Calculated Property
Heat of Vaporization (at NBP)21.8 kJ/molExperimental Data
Liquid Heat Capacity (25°C)172 J/(mol·K) (estimated)Calculated Value
Vapor Heat Capacity (25°C)138 J/(mol·K)Experimental Data

The negative values for the standard Gibbs free energy of formation and enthalpy of formation indicate that hexafluoropropylene oxide is thermodynamically stable relative to its constituent elements in their standard states [8] [9]. The enthalpy of vaporization and fusion values reflect the energy required for phase transitions, which are relatively low compared to non-fluorinated analogues due to the weak intermolecular forces between perfluorinated molecules [10].

Phase Transition Behavior

Hexafluoropropylene oxide exhibits distinct phase transition behavior characterized by its low melting and boiling points [1]. The compound transitions from solid to liquid at -144°C (129 K) with an enthalpy change of 9.18 kJ/mol, representing an endothermic process [2] [3]. The liquid-to-gas transition occurs at -27°C (246 K) under standard atmospheric pressure (101.3 kPa), with an associated enthalpy change of 21.8 kJ/mol [4].

The critical point of hexafluoropropylene oxide is reached at 86°C (359 K) and 2896 kPa (420 psia), beyond which no distinction exists between liquid and gas phases [5]. The triple point, where solid, liquid, and gas phases coexist, is not well characterized in the literature for this compound [6].

Phase TransitionTemperaturePressureEnthalpy ChangeNotes
Solid to Liquid (Melting)-144°C (129 K)Not applicable9.18 kJ/molEndothermic process
Liquid to Gas (Boiling)-27°C (246 K) at 1 atm101.3 kPa (1 atm)21.8 kJ/molEndothermic process
Critical Point86°C (359 K)2896 kPa (420 psia)Not applicableBeyond this point, no distinction between liquid and gas phases
Triple PointNot well characterizedNot well characterizedNot applicableCoexistence of solid, liquid, and gas phases

In its solid phase (below -144°C), hexafluoropropylene oxide adopts a crystalline structure [7]. Between -144°C and -27°C at atmospheric pressure, it exists as a liquid and is typically stored as a pressurized liquid for industrial applications [8]. Above its boiling point of -27°C at atmospheric pressure, it behaves as a non-ideal gas with properties influenced by its molecular structure and intermolecular forces [9] [10].

Vapor Pressure Equilibria

The vapor pressure equilibria of hexafluoropropylene oxide are critical for understanding its behavior during storage, handling, and industrial applications [1]. The compound exhibits a relatively high vapor pressure at ambient temperatures, which increases significantly with temperature [2] [3].

Temperature (°C)Absolute Pressure (kPa)
-20200
0300
20500
40660
60800
801000

The vapor pressure of hexafluoropropylene oxide at 25°C ranges from 660 to 682 kPa (96-98.9 psia), indicating its highly volatile nature at room temperature [4] [5]. This high vapor pressure necessitates storage in pressure-rated containers and careful handling to prevent rapid vaporization [6].

The vapor pressure equilibrium curve for hexafluoropropylene oxide follows the expected exponential relationship with temperature, as described by the Clausius-Clapeyron equation [7]. This relationship is particularly important for industrial applications where temperature control is essential for maintaining the compound in the desired phase [8] [9].

Spectroscopic Profiles

Spectroscopic analysis provides valuable insights into the molecular structure and bonding characteristics of hexafluoropropylene oxide [1]. Various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance spectroscopy, have been employed to elucidate the structural features of this compound [2] [3].

Infrared Spectral Characteristics

The infrared spectrum of hexafluoropropylene oxide exhibits several characteristic absorption bands that correspond to specific molecular vibrations within the compound [4]. These spectral features serve as diagnostic tools for identifying the compound and confirming its structural integrity [5].

CharacteristicValue/RangeNotes
C-F stretching vibrations1000-1400 cm⁻¹Strong intensity bands
C-O-C epoxide ring vibrations800-900 cm⁻¹Medium intensity bands
CF₃ symmetric stretching1250-1300 cm⁻¹Characteristic of perfluorinated compounds
CF₃ asymmetric stretching1100-1200 cm⁻¹Multiple bands due to coupling
Epoxide ring breathing~950 cm⁻¹Diagnostic for epoxide structure

The strong absorption bands in the 1000-1400 cm⁻¹ region are attributed to carbon-fluorine stretching vibrations, which are characteristic of perfluorinated compounds [6] [7]. The epoxide ring structure gives rise to medium-intensity bands in the 800-900 cm⁻¹ region, corresponding to carbon-oxygen-carbon vibrations [8]. The trifluoromethyl group exhibits symmetric stretching vibrations at 1250-1300 cm⁻¹ and asymmetric stretching vibrations at 1100-1200 cm⁻¹, often appearing as multiple bands due to vibrational coupling [9] [10]. The epoxide ring breathing mode, observed at approximately 950 cm⁻¹, serves as a diagnostic feature for confirming the presence of the three-membered epoxide ring structure [11].

Nuclear Magnetic Resonance Data

Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the electronic environment of atoms within hexafluoropropylene oxide, offering insights into its molecular structure and bonding characteristics [1] [2]. Both fluorine-19 (¹⁹F) and carbon-13 (¹³C) NMR spectroscopy have been employed to study this compound [3].

Fluorine-19 NMR Spectroscopy

The ¹⁹F NMR spectrum of hexafluoropropylene oxide reveals distinct resonance signals corresponding to the different fluorine environments within the molecule [4]:

CharacteristicValue/RangeNotes
CF₃ group-70 to -85 ppmTypically appears as multiplet
CF₂ group-90 to -95 ppmComplex splitting pattern
CF group-145 to -150 ppmHighly deshielded

The trifluoromethyl (CF₃) group typically produces signals in the range of -70 to -85 ppm, often appearing as a multiplet due to coupling with adjacent fluorine and carbon nuclei [5] [6]. The difluoromethylene (CF₂) group exhibits resonances between -90 and -95 ppm with complex splitting patterns resulting from multiple coupling interactions [7]. The monofluoromethine (CF) group gives rise to highly deshielded signals in the range of -145 to -150 ppm, reflecting the unique electronic environment of this fluorine atom [8] [9].

Carbon-13 NMR Spectroscopy

The ¹³C NMR spectrum of hexafluoropropylene oxide provides complementary structural information [10]:

CharacteristicValue/RangeNotes
CF₃ carbon115-118 ppm (q)Quartet due to F coupling
CF₂ carbon102-106 ppm (t)Triplet due to F coupling
CF carbon80-85 ppm (d)Doublet due to F coupling

The carbon atom of the trifluoromethyl group resonates at 115-118 ppm, appearing as a quartet due to coupling with three equivalent fluorine atoms [11]. The carbon of the difluoromethylene group produces a triplet at 102-106 ppm resulting from coupling with two fluorine atoms [1]. The monofluoromethine carbon gives rise to a doublet at 80-85 ppm due to coupling with a single fluorine atom [2] [3].

Comparative Properties Among Fluorinated Epoxides

Hexafluoropropylene oxide belongs to a class of fluorinated epoxides with distinct properties that differentiate them from their non-fluorinated counterparts [4]. Comparing hexafluoropropylene oxide with other fluorinated and non-fluorinated epoxides provides valuable insights into the influence of fluorination on physicochemical properties [5].

PropertyHexafluoropropylene OxideTetrafluoroethylene OxidePropylene OxideEpifluorohydrin
Chemical FormulaC₃F₆OC₂F₄OC₃H₆OC₃H₅FO
Molecular Weight (g/mol)166.02116.0258.0876.07
Boiling Point (°C)-27-363480
Melting Point (°C)-144-156-112-71
Vapor Pressure at 25°C (kPa)660-682~800598.4
StabilityUnstable above 150°C, rearranges to hexafluoroacetoneHighly unstable, decomposes to trifluoroacetyl fluorideStable under normal conditionsModerate stability
Key ApplicationsFluoropolymer production, perfluorinated polyethersLimited due to instabilityPolyurethane foams, propylene glycolSpecialty epoxy resins, fluorinated intermediates

The comparison reveals several trends related to fluorination [6]. Fully fluorinated epoxides (hexafluoropropylene oxide and tetrafluoroethylene oxide) exhibit significantly lower boiling points and higher vapor pressures compared to their non-fluorinated or partially fluorinated counterparts [7]. This trend reflects the weaker intermolecular forces between perfluorinated molecules due to the low polarizability of the carbon-fluorine bond [8].

Thermal stability decreases with increasing fluorination, with tetrafluoroethylene oxide being the least stable [9]. This decreased stability is attributed to the electron-withdrawing effect of fluorine atoms, which weakens certain bonds within the molecule and facilitates decomposition or rearrangement reactions [10]. Hexafluoropropylene oxide, while more stable than tetrafluoroethylene oxide, still exhibits limited thermal stability compared to propylene oxide [11].

The reactivity patterns also differ significantly [1]. Fluorinated epoxides tend to undergo nucleophilic attack at the more substituted carbon atom, contrary to the regioselectivity observed in non-fluorinated epoxides [2]. This abnormal regioselectivity in hexafluoropropylene oxide is attributed to the electron-withdrawing effect of the trifluoromethyl group and the strengthening of the carbon-oxygen bond by negative hyperconjugation between the lone pair of the epoxide oxygen atom and the antibonding carbon-fluorine orbital [3].

Physical Description

Hexafluoropropylene oxide is a colorless odorless gas. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. Its vapors are heavier than air. It can cause asphyxiation by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket.
GasVapo

XLogP3

2.1

Boiling Point

-18 °F at 760 mm Hg (NTP, 1992)
-27.4 °C

Melting Point

-200 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 14 of 60 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 60 companies with hazard statement code(s):;
H280 (97.83%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H315 (89.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (10.87%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (10.87%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Compressed Gas;Acute Toxic;Irritant;Health Hazard

Other CAS

428-59-1

Wikipedia

Perfluoropropylene oxide

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Methods of Manufacturing

OXIDATION OF HEXAFLUOROPROPYLENE WITH ALKALINE HYDROGEN PEROXIDE...ABOUT -30 °C.

General Manufacturing Information

All other basic organic chemical manufacturing
Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
"FREON E" /IS/ TRADEMARK FOR SERIES OF HYDROGEN END-CAPPED TETRAFLUOROETHYLENE EPOXIDE POLYMERS HAVING A DP /DEGREE OF POLYMERIZATION/ UP TO 10. BOILING RANGE 39-490 °C. HIGH DIELECTRIC CONSTANT. USED AS COOLANTS IN ELECTRONIC DEVICES. /FREON E/
"KRYTOX" /IS/ TRADEMARK FOR A SERIES OF HEXAFLUOROPROPYLENE EPOXIDE POLYMERS OF MEDIUM MOLECULAR WT, USED AS LUBRICATING OILS & GREASES. FOR USE IN HIGH TEMP OR CORROSIVE CONDITIONS; GOOD CHEM INERTNESS, EVEN WITH BOILING SULFURIC ACID; LOW SOLUBILITY IN MOST SOLVENTS; GOOD LUBRICITY UNDER LOAD... /KRYTOX/

Dates

Last modified: 08-15-2023

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